molecular formula C18H18F2N2O3 B6539753 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060363-28-1

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No. B6539753
CAS RN: 1060363-28-1
M. Wt: 348.3 g/mol
InChI Key: HNQPGKRQNAKEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide, also known as DFMCB, is a fluorinated benzamide derivative that has been studied for its potential applications in medicinal chemistry and drug discovery. It is a highly fluorinated compound that has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. DFMCB has been studied extensively for its ability to target multiple disease pathways, making it a promising candidate for drug development.

Mechanism of Action

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of other enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). The mechanism of action of this compound is not fully understood but it is believed to involve the inhibition of the enzyme activities and the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. In addition, this compound has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 12-lipoxygenase (12-LOX). It has also been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to possess antioxidant activity, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide for laboratory experiments include its high degree of fluorination, which makes it more resistant to metabolic degradation and increases its stability. In addition, this compound is relatively easy to synthesize and is commercially available, making it a convenient and cost-effective option for laboratory experiments. However, there are some limitations associated with the use of this compound for laboratory experiments. For example, this compound is a highly polar compound, which can make it difficult to dissolve in non-polar solvents. In addition, this compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Given the potential of 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide for medicinal chemistry and drug discovery, there are several potential future directions for research. These include further studies to elucidate the mechanism of action of this compound, as well as studies to identify potential new applications for this compound, such as in the treatment of cancer or other diseases. In addition, further studies could focus on the development of novel synthetic methods for the production of this compound and its derivatives. Finally, research could focus on the optimization of this compound for use in clinical trials, such as the development of formulations and dosage forms.

Synthesis Methods

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide can be synthesized by a two-step process that involves the reaction of 4-chlorobenzamide with 2-methoxyethylcarbamoyl chloride followed by a difluorination reaction. The first step involves the reaction of 4-chlorobenzamide with 2-methoxyethylcarbamoyl chloride in the presence of a base, such as sodium hydroxide, to produce the intermediate 4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide. The second step involves the difluorination of the intermediate with a difluorinating agent, such as N-fluorobenzotriazole, to produce the final product, this compound.

Scientific Research Applications

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. In particular, this compound has been studied for its ability to target multiple disease pathways, making it a promising candidate for drug development. In addition, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been found to inhibit the activity of other enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX).

properties

IUPAC Name

3,4-difluoro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-25-9-8-21-17(23)10-12-2-5-14(6-3-12)22-18(24)13-4-7-15(19)16(20)11-13/h2-7,11H,8-10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPGKRQNAKEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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